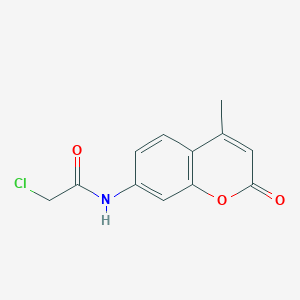

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-methyl-2-oxochromen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSAJZSDRZKUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Direct Acylation of 7-Amino-4-Methylcoumarin

The most widely reported method involves the direct reaction of 7-amino-4-methylcoumarin with chloroacetyl chloride under basic conditions.

Triethylamine-Mediated Acylation in DMF

A representative procedure from Der Pharma Chemica details the following steps:

- Reaction Setup : 7-Amino-4-methylcoumarin (1 g, 5.71 mmol) and triethylamine (TEA, 1.3 g, 8.56 mmol) are dissolved in dry dimethylformamide (DMF, 10 mL) under nitrogen.

- Chloroacetyl Chloride Addition : Chloroacetyl chloride (0.77 g, 6.85 mmol) is added dropwise at 0°C to minimize side reactions.

- Stirring and Workup : The mixture is stirred at room temperature for 2 hours, poured into ice-water, and filtered to isolate the product as white crystals.

- Yield and Purity : The method achieves an 88% yield (1.33 g) with a melting point of 168–170°C.

Key Analytical Data :

- IR (KBr) : 3435 cm⁻¹ (N–H stretch), 1718 cm⁻¹ (C=O lactone), 1563 cm⁻¹ (aromatic C=C).

- ¹H NMR (DMSO-d₆) : δ 2.24 (s, 3H, CH₃), 4.36 (s, 2H, CH₂), 6.28 (s, 1H, coumarin CH), 7.55–7.76 (m, 2H, aromatic H), 10.37 (s, 1H, NH).

- LC-MS : m/z = 252.03 (M+H)⁺.

Sodium Acetate-Mediated Acylation in Acetic Acid

An alternative approach from Neliti uses sodium acetate as the base:

- Cooling Protocol : p-Aminophenol (1.09 g, 0.01 mol) is suspended in a saturated sodium acetate-acetic acid solution at -2°C.

- Slow Addition : Chloroacetyl chloride (0.8 mL, 0.01 mol) is added dropwise, followed by stirring at room temperature for 2 hours.

- Isolation : The product is filtered and washed with water, yielding 72% (1.33 g) with a melting point of 148°C.

Comparative Insight :

Alternative Pathways: Alkylation and Smiles Rearrangement

While less direct, ACS Omega reports a tandem O→N Smiles rearrangement route for synthesizing 7-aminocoumarins:

- Alkylation : 7-Hydroxy-4-methylcoumarin is treated with α-bromoacetamide derivatives to form an O-alkylated intermediate.

- Rearrangement-Hydrolysis : The intermediate undergoes Smiles rearrangement under mild basic conditions (e.g., K₂CO₃) to yield the 7-acetamide derivative.

Limitations :

Reaction Conditions and Optimization

Solvent and Base Selection

Table 1 summarizes critical parameters influencing reaction efficiency:

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TEA | DMF | 0°C → RT | 88% | |

| NaOAc | AcOH | -2°C → RT | 72% | |

| K₂CO₃ | DMF | 70°C | 33% |

Observations :

- Polar aprotic solvents (DMF) enhance nucleophilicity of the amine, accelerating acylation.

- TEA outperforms NaOAc in neutralizing HCl byproducts, minimizing side reactions.

Characterization and Analytical Data

Comparative Analysis of Methods

The direct acylation route using TEA in DMF emerges as the superior method due to its simplicity, high yield (88%), and compatibility with acid-sensitive substrates. While the Smiles rearrangement offers theoretical versatility, its multi-step nature and lower efficiency limit practical utility.

Chemical Reactions Analysis

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methyl coumarin with chloroacetyl chloride in the presence of a base such as triethylamine. This method yields a compound that can be characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry. For instance, the synthesis process has been documented to yield the compound with a melting point range of 168–170 °C, confirming its identity through spectral data .

Biological Activities

The biological significance of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is notable due to its potential pharmacological properties:

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. Studies have shown that compounds like 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Coumarin derivatives have also been associated with anti-inflammatory activities. The compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .

Anticancer Potential

Recent studies suggest that coumarin derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress in malignant cells .

Therapeutic Applications

Given its diverse biological activities, 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide has potential therapeutic applications:

Pharmaceutical Development

The compound can serve as a lead structure for designing new drugs targeting various diseases, including infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for further development in medicinal chemistry .

Research on Neurological Disorders

Some studies have indicated that coumarin derivatives may exhibit neuroprotective effects. This opens avenues for exploring their use in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets and pathways:

Anti-inflammatory Activity: The compound inhibits the denaturation of proteins, which is closely linked to the initiation of the inflammatory response.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Anticoagulant Activity: By inhibiting vitamin K epoxide reductase, the compound prevents the activation of clotting factors, thereby exerting its anticoagulant effect.

Comparison with Similar Compounds

Structural Insights :

- Chlorine Substitution: The target compound’s chloro group at the phenylacetamide moiety enhances lipophilicity and resistance to oxidative metabolism, a feature absent in non-chlorinated analogues like 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide .

- Chromenone Modifications: Adding substituents at the 6-position (e.g., 6-chloro in ) shifts pharmacological activity toward anticancer effects, suggesting position-specific reactivity .

Pharmacological Activity Comparison

Key Trends :

- Anti-Inflammatory vs. Anticancer: The target compound’s activity is distinct from analogues with ether linkages or additional substituents (e.g., cyano groups), which prioritize cytotoxicity .

- Role of Chlorine: Chlorine at critical positions (phenyl or chromenone) correlates with enhanced target binding, as seen in both anti-inflammatory and anticancer analogues .

Biological Activity

Overview

2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a synthetic compound belonging to the coumarin family, exhibits a range of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in medicinal chemistry. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 2-chloroacetyl chloride. This method allows for the introduction of the chloroacetyl group, which is crucial for the compound's biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits protein denaturation, a key factor in the inflammatory response. This mechanism suggests its potential as a candidate for developing new anti-inflammatory drugs.

2. Antimicrobial Activity

The compound demonstrates promising antimicrobial effects against various bacterial and fungal strains. It disrupts cell membrane integrity, leading to cell death in pathogens, which positions it as a potential antimicrobial agent .

3. Anticoagulant Properties

As a member of the coumarin derivatives, this compound can inhibit vitamin K epoxide reductase, an enzyme critical for blood clotting. This anticoagulant activity indicates its potential use in managing thrombotic disorders.

4. Antioxidant Activity

The antioxidant properties of 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide help protect cells from oxidative stress. This activity is vital for preventing cellular damage associated with various diseases.

The biological activities of this compound can be attributed to its interaction with several molecular targets:

- Anti-inflammatory : Inhibition of protein denaturation.

- Antimicrobial : Disruption of bacterial and fungal cell membranes.

- Anticoagulant : Inhibition of vitamin K epoxide reductase.

These mechanisms underscore the compound's multifaceted role in biological systems.

Comparative Analysis with Similar Compounds

A comparison with other coumarin derivatives reveals similarities and differences in biological activities:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 7-amino-4-methylcoumarin | Anti-inflammatory, antimicrobial | Precursor to 2-chloro-N-(4-methyl-2-oxo)acetamide |

| 4-methylumbelliferone | Antimicrobial, anti-inflammatory | Shares structural similarities; effective against pathogens |

| Warfarin | Anticoagulant | Well-known for inhibiting vitamin K epoxide reductase |

This table illustrates how 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide compares to other compounds within its class.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- In vitro Studies : A study demonstrated that 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to non-cancerous cells .

- Antimicrobial Efficacy : In tests against multidrug-resistant strains, this compound displayed notable activity against Staphylococcus aureus and other clinically significant pathogens .

- Antioxidant Activity Assessment : The total antioxidant capacity was evaluated using Trolox equivalent assays, confirming its strong antioxidant properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide?

- Methodology : The synthesis typically involves coupling 7-amino-4-methylcoumarin with chloroacetyl chloride under basic conditions. A reflux setup with solvents like methanol/chloroform (1:1) and catalytic acetic acid is employed to drive the reaction to completion. Purification often uses recrystallization (e.g., methanol) or column chromatography .

- Key Steps :

Activation of 7-hydroxy-4-methylcoumarin via aminolysis.

Nucleophilic substitution with chloroacetyl chloride.

Monitoring reaction progress via TLC and HPLC.

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- X-ray crystallography for definitive conformation analysis (e.g., intramolecular hydrogen bonding between N–H and C=O groups) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl at C4, chloroacetamide at C7) .

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Q. What preliminary biological assays are used to evaluate its activity?

- Common Assays :

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assay on cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity .

- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do substituent modifications influence its structure-activity relationship (SAR)?

- Methodology : Compare analogs with varied substituents (e.g., halogenation, alkylation) using molecular docking and in vitro assays. For example:

- Methyl at C4 : Enhances lipophilicity, improving membrane permeability .

- Chloroacetamide vs. methoxyacetamide : Chloro groups increase electrophilicity, enhancing enzyme inhibition .

- Data Source : SAR tables from related coumarin-acetamide hybrids highlight substituent-dependent activity shifts .

Q. What computational strategies are used to predict target interactions?

- Approach :

Molecular docking (AutoDock Vina, Schrödinger) to model binding with targets like EGFR or COX-2 .

MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time.

ADMET prediction (SwissADME) to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How to resolve contradictions between solubility and bioactivity data?

- Case Study : High lipophilicity may limit aqueous solubility but enhance cellular uptake.

- Solution : Derivatize with polar groups (e.g., PEGylation) or formulate as nanoparticles .

- Validation : Compare partition coefficients (logP) and dissolution profiles via HPLC .

Q. What challenges arise in crystallographic studies of this compound?

- Technical Issues :

- Polymorphism : Multiple crystal forms may require screening solvents (e.g., DMSO/water mixtures) .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds can complicate intermolecular packing, necessitating low-temperature crystallization .

Q. How to assess synergistic effects with other therapeutic agents?

- Experimental Design :

Combination index (CI) : Use Chou-Talalay method to quantify synergy (e.g., with cisplatin in cancer models) .

Mechanistic studies : RNA-seq or proteomics to identify pathways modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.